![molecular formula C17H9BrNO8- B12566250 2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate CAS No. 485318-64-7](/img/structure/B12566250.png)
2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using various oxidizing agents.
Carbonate Formation: The final step involves the formation of the carbonate ester by reacting the intermediate with 4-nitrophenyl chloroformate in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.
Modulate Receptors: It can bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.
Induce Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
Coumarins: A class of compounds with a similar benzopyran structure, known for their anticoagulant and antimicrobial properties.
Flavonoids: Naturally occurring compounds with a similar core structure, widely studied for their antioxidant and anti-inflammatory activities.
Quinolones: A class of synthetic compounds with a related structure, used as antibiotics.
Uniqueness
2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate is unique due to the presence of the bromo, hydroxy, and nitro groups, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for various research applications and potential therapeutic uses.
特性
CAS番号 |
485318-64-7 |
|---|---|
分子式 |
C17H9BrNO8- |
分子量 |
435.2 g/mol |
IUPAC名 |
[2-[(6-bromo-7-hydroxy-2-oxochromen-4-yl)methyl]-4-nitrophenyl] carbonate |
InChI |
InChI=1S/C17H10BrNO8/c18-12-6-11-8(5-16(21)26-15(11)7-13(12)20)3-9-4-10(19(24)25)1-2-14(9)27-17(22)23/h1-2,4-7,20H,3H2,(H,22,23)/p-1 |
InChIキー |
VKHQKNUADOJGKI-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC2=CC(=O)OC3=CC(=C(C=C23)Br)O)OC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)

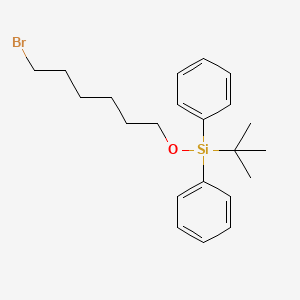
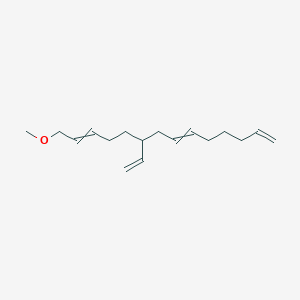
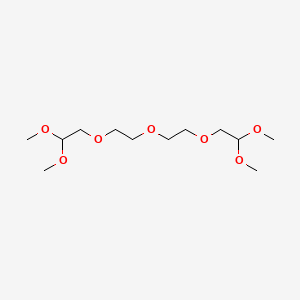
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
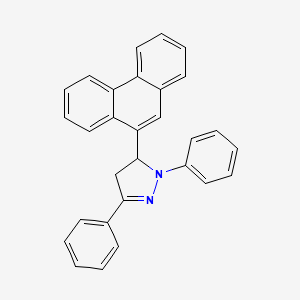
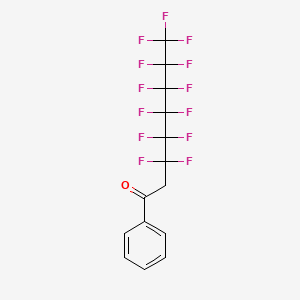
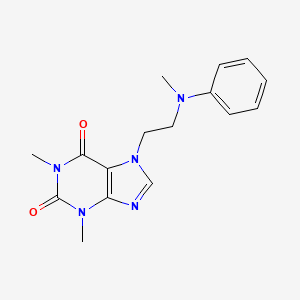
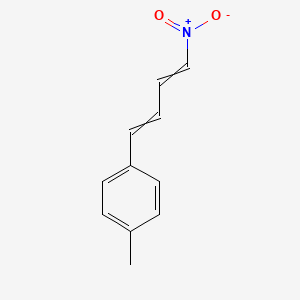
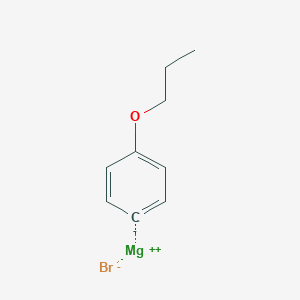
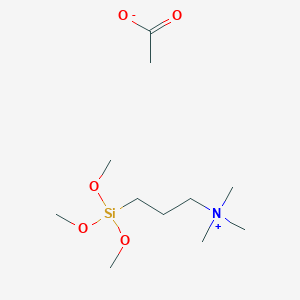
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
